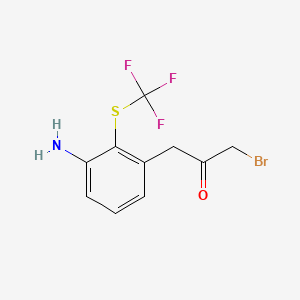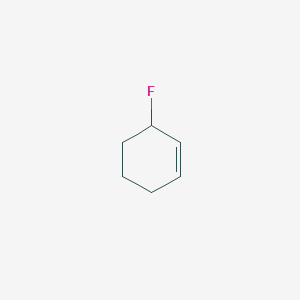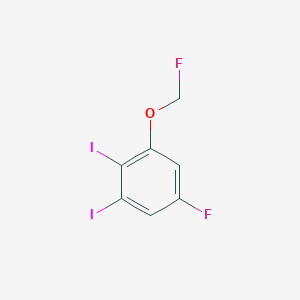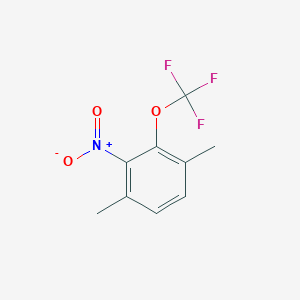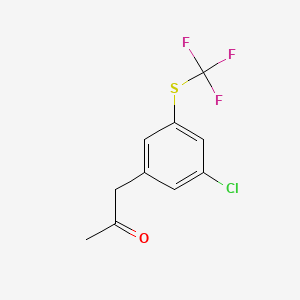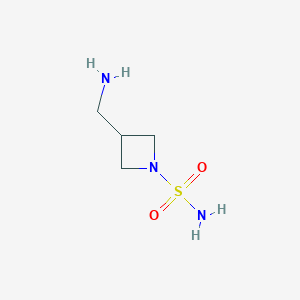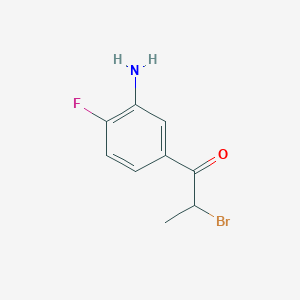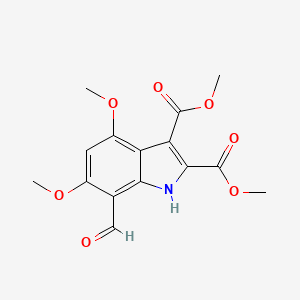
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to introduce various substituents on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents .
化学反应分析
Types of Reactions
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
科学研究应用
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester has diverse applications in scientific research:
作用机制
The mechanism of action of 1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
相似化合物的比较
Similar Compounds
1H-Indole-2,3-dicarboxylic acid: A simpler derivative with similar chemical properties.
7-Hydroxy-1H-indole-2-carboxylic acid: Another indole derivative with hydroxyl substitution.
Uniqueness
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. Its formyl and methoxy groups enhance its reactivity and potential as a bioactive compound .
属性
CAS 编号 |
100997-48-6 |
|---|---|
分子式 |
C15H15NO7 |
分子量 |
321.28 g/mol |
IUPAC 名称 |
dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate |
InChI |
InChI=1S/C15H15NO7/c1-20-8-5-9(21-2)10-11(14(18)22-3)13(15(19)23-4)16-12(10)7(8)6-17/h5-6,16H,1-4H3 |
InChI 键 |
FYZGHBWFFVAOHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C(NC2=C1C=O)C(=O)OC)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


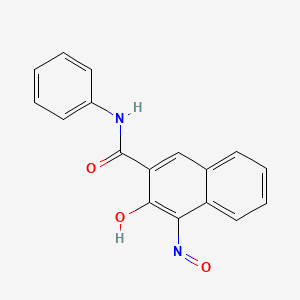
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)

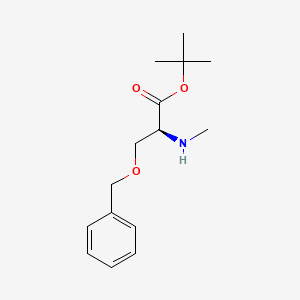
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
